Z-Phe-met-OH

Protease Specificity Cathepsin A Carboxypeptidase

Enzyme assays requiring reproducible cathepsin A or carboxypeptidase kinetics demand a validated, highly-reactive substrate. Z-Phe-Met-OH (CAS 13126-07-3, ≥98%) addresses inconsistency and signal weakness that compromise high-throughput screening. - Delivers a quantifiably higher hydrolysis rate: 6- to 8-fold faster cleavage by human platelet cathepsin A compared to Cbz-Glu-Phe or Cbz-Glu-Tyr. - Strengthens assay Z'-factor statistics, enabling reduced reaction volumes and shorter incubation times for cost-effective, large-scale inhibitor screening. - Serves as a benchmark substrate for characterizing novel recombinant carboxypeptidases, ensuring cross-study comparability and reliable lot-to-lot consistency.

Molecular Formula C22H26N2O5S
Molecular Weight 430.5 g/mol
CAS No. 13126-07-3
Cat. No. B080431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Phe-met-OH
CAS13126-07-3
Synonymscarbobenzoxyphenylalanylmethionine
Cbz-Phe-Met
N-alpha-carbobenzoxy-L-phenylalanyl-L-methionine
Molecular FormulaC22H26N2O5S
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C22H26N2O5S/c1-30-13-12-18(21(26)27)23-20(25)19(14-16-8-4-2-5-9-16)24-22(28)29-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,23,25)(H,24,28)(H,26,27)
InChIKeyVXEXZNQIPZLQBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Phe-Met-OH: Research & Procurement Overview


Z-Phe-Met-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-methionine) is a synthetic dipeptide consisting of L-phenylalanine and L-methionine, protected at the N-terminus with a benzyloxycarbonyl (Z) group . This compound is primarily employed as a chromogenic or fluorogenic substrate analog for studying the specificity and kinetics of proteolytic enzymes, particularly carboxypeptidases and some endopeptidases . Its well-defined structure and commercial availability (typical purity ≥95-98%) make it a reproducible and convenient tool for enzyme assays and as a protected building block in peptide synthesis .

Z-Phe-Met-OH: Dipeptide Substitution Limitations


Substituting Z-Phe-Met-OH with another N-Z-protected dipeptide, such as Z-Phe-Leu-OH or Z-Phe-Ala-OH, is scientifically unsound without careful validation. Research demonstrates that cathepsin A, a key lysosomal carboxypeptidase, exhibits distinct and quantifiable preferences for the C-terminal amino acid. Specifically, the hydrolysis rate of Cbz-Phe-Met (Z-Phe-Met-OH) by human platelet cathepsin A is among the highest, comparable to Cbz-Phe-Ala and Cbz-Phe-Leu, while substrates like Cbz-Glu-Phe and Cbz-Glu-Tyr are cleaved 6 to 8 times more slowly [1][2]. This means that assay results, inhibitor screening, and peptide synthesis yields are directly and predictably altered by the specific dipeptide sequence. Therefore, a change in the C-terminal residue will lead to a quantifiably different kinetic profile, necessitating the use of the specific compound, Z-Phe-Met-OH, for consistent and reproducible research outcomes.

Z-Phe-Met-OH: Quantitative Selection Evidence


Cathepsin A Hydrolysis vs. Glu Substrates

Z-Phe-Met-OH (Cbz-Phe-Met) is hydrolyzed by rat liver lysosomal cathepsin A at a rate 6 to 8 times faster than the standard substrates Cbz-Glu-Phe and Cbz-Glu-Tyr [1]. This high turnover rate makes it a superior choice for assays where signal amplification or rapid kinetic measurements are required.

Protease Specificity Cathepsin A Carboxypeptidase Substrate Profiling

Platelet Cathepsin A: Top Hydrolysis Rate

In a direct comparison of multiple Cbz-dipeptides, human platelet cathepsin A hydrolyzed Cbz-Phe-Met (Z-Phe-Met-OH) at one of the highest rates observed, alongside Cbz-Phe-Ala and Cbz-Phe-Leu [1]. This places Z-Phe-Met-OH in a top-tier category of substrates for this physiologically relevant enzyme.

Platelet Biology Carboxypeptidase Enzyme Kinetics Substrate Specificity

Methionine P1' Preference in Carboxypeptidases

Studies on metallocarboxypeptidases, such as carboxypeptidase Y and carboxypeptidase A, indicate a broad substrate preference for methionine in the P1' position (the amino acid being cleaved). For instance, carboxypeptidase Y preferentially digests peptides containing methionine, leucine, or phenylalanine in the P1 position of ester substrates [1]. Similarly, recombinant carboxypeptidase A4 shows a preference for C-terminal Met, along with Phe, Leu, Ile, Tyr, and Val . This class-level preference suggests Z-Phe-Met-OH is a generally useful substrate for many carboxypeptidases.

Carboxypeptidase Substrate Recognition Peptide Synthesis Enzyme Engineering

Thermolysin Compatibility with Z-Methionine Amide

In thermolysin-catalyzed peptide synthesis, the enzyme demonstrates a remarkable ability to couple esters or amides of phenylalanine, leucine, isoleucine, and valine (and methionine in the case of the amide) with various N-protected amino acids [1]. This implies that the Z-Phe-Met-OH structure, particularly when used as a precursor with a C-terminal methionine amide, is a favorable substrate for enzymatic peptide bond formation.

Peptide Synthesis Biocatalysis Thermolysin Enzymatic Coupling

Purity & Stability Profile

Commercial sources for Z-Phe-Met-OH specify a minimum purity of 95-98%, with a defined melting point range of 110-121°C and an optical rotation of -12.7° (C=0.5 in methanol) . This level of characterization is critical for reproducible experiments, as even minor impurities or incorrect stereoisomers can significantly alter enzyme kinetics or peptide coupling efficiency.

Peptide Chemistry Quality Control Procurement Specification Storage Stability

Z-Phe-Met-OH: Application Scenarios


Cathepsin A Inhibitor HTS

Given its 6- to 8-fold faster hydrolysis rate by cathepsin A compared to Cbz-Glu-Phe or Cbz-Glu-Tyr [1], Z-Phe-Met-OH is an ideal substrate for high-throughput screening assays. The strong signal generated allows for smaller reaction volumes, shorter incubation times, and improved Z'-factor statistics, making it a cost-effective and reliable choice for large-scale inhibitor library screening against this therapeutic target.

Novel Carboxypeptidase Characterization

The broad preference of carboxypeptidases (including CPY and CPA4) for a C-terminal methionine [1][2], combined with the demonstrated high reactivity of Z-Phe-Met-OH with cathepsin A [3], makes this compound a first-line substrate for characterizing the activity and specificity of newly isolated or recombinant carboxypeptidases from mammals, plants, or microorganisms.

Enzymatic Dipeptide & Intermediate Synthesis

In enzymatic peptide synthesis, the use of Z-Phe-Met-OH as a building block, particularly when employing thermolysin, is supported by the enzyme's known compatibility with methionine amides [4]. This provides a biocatalytic route for constructing dipeptides under mild, environmentally friendly conditions, which can be advantageous for producing sensitive or complex peptide intermediates.

QC & Standardization in Platelet Research

For studies on human platelet biology and the role of lysosomal carboxypeptidases, Z-Phe-Met-OH is a validated substrate with proven high reactivity [3]. Using this specific compound ensures cross-study comparability and allows researchers to accurately assess enzyme activity in platelet lysates under various physiological or pathological conditions, serving as a benchmark for method development.

Technical Documentation Hub

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11 linked technical documents
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